molecular formula C20H15N5O8 B5124529 N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B5124529
M. Wt: 453.4 g/mol
InChI Key: ZPSSYGFMYCMUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as MNTNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitroaromatic compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide involves the binding of the compound to the target protein or enzyme. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to bind to various proteins and enzymes, including carbonic anhydrase, human serum albumin, and β-lactamase. The binding of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to these proteins and enzymes can lead to changes in their activity and function.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has also been found to bind to human serum albumin, a protein involved in the transport of drugs and other molecules in the blood. The binding of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to human serum albumin can affect the pharmacokinetics of drugs in the body. Additionally, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to inhibit the activity of β-lactamase, an enzyme involved in the resistance of bacteria to antibiotics.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be used to study a wide range of proteins and enzymes, making it a versatile tool for scientific research.
However, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. Additionally, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to bind to other proteins and enzymes in addition to its target, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide. One area of research is the development of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide analogs with improved properties, such as increased potency and selectivity. Another area of research is the use of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide as a tool for drug discovery. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be used to screen libraries of compounds for their ability to bind to target proteins and enzymes. Finally, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be used to study the role of specific proteins and enzymes in disease states, such as cancer and infectious diseases.
Conclusion
In conclusion, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is a valuable tool for scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been found to exhibit various biochemical and physiological effects, making it a versatile tool for studying biological systems. While N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has some limitations for lab experiments, there are several future directions for the study of this compound. Overall, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has the potential to contribute to the development of new drugs and the understanding of biological systems.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide involves the reaction of 2-methoxyaniline with 2,4,6-trinitrobenzenesulfonyl chloride in the presence of pyridine. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product, N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide. The synthesis of N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying biological systems. N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been used in the study of protein-ligand interactions, enzyme kinetics, and drug discovery.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O8/c1-33-18-5-3-2-4-15(18)22-20(26)12-6-8-13(9-7-12)21-19-16(24(29)30)10-14(23(27)28)11-17(19)25(31)32/h2-11,21H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSYGFMYCMUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

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